

# **Evategrel (CG-0255): A Technical Guide to its Discovery and Development**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Evategrel** (CG-0255) is a novel, next-generation antiplatelet agent currently in late-stage clinical development. It is a thiol prodrug designed to overcome the significant limitations of clopidogrel, a widely used P2Y12 receptor antagonist. Developed by Shanghai CureGene Pharmaceutical Co., Ltd., **Evategrel** offers a distinct activation pathway, bypassing the cytochrome P450 (CYP) enzyme system, thereby promising a more predictable and potent antiplatelet effect. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of **Evategrel**, including available preclinical and clinical data, detailed experimental methodologies, and relevant signaling pathways.

# Introduction: The Unmet Need in Antiplatelet Therapy

Clopidogrel, despite its widespread use in preventing atherothrombotic events, suffers from several drawbacks. Its bioactivation is dependent on the highly polymorphic CYP2C19 enzyme, leading to a variable antiplatelet response and "clopidogrel resistance" in a significant portion of the population. This variability can result in an increased risk of major adverse cardiovascular events. Furthermore, clopidogrel has a slow onset of action and its irreversible binding to the P2Y12 receptor complicates management in patients requiring urgent surgery.



**Evategrel** was rationally designed to address these challenges. As a thiol prodrug, it undergoes a rapid, one-step hydrolysis by ubiquitously expressed carboxylesterases to its active metabolite, H4. This active metabolite is identical to that of clopidogrel, but its formation is independent of the CYP enzyme system. This novel activation mechanism is anticipated to provide a rapid, potent, and consistent antiplatelet effect across a broad patient population, with a reduced risk of drug-drug interactions.[1][2] **Evategrel** is being developed in both intravenous and oral formulations, offering therapeutic flexibility in various clinical settings, from acute coronary syndrome (ACS) to long-term secondary prevention.[1][3]

# **Discovery and Preclinical Development**

**Evategrel** emerged from a structure-activity relationship (SAR) campaign aimed at identifying novel thiol prodrugs of clopidogrel's active metabolite, H4. The goal was to create a molecule that could be efficiently activated by a non-CYP pathway.

#### In Vitro Studies

Preclinical in vitro studies were crucial in establishing the fundamental pharmacological properties of **Evategrel**.

Table 1: In Vitro Pharmacology of Evategrel (CG-0255)

| Parameter           | Method                                                                             | Result                                                                                     | Reference |
|---------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Mechanism of Action | Biochemical<br>Assays                                                              | Prodrug of the active metabolite H4; P2Y12 receptor antagonist.                            | [1]       |
| Activation Pathway  | In vitro metabolism<br>studies with liver<br>microsomes and<br>recombinant enzymes | Activated via one-step<br>hydrolysis by<br>carboxylesterases,<br>bypassing CYP<br>enzymes. | [1]       |

| Platelet Aggregation Inhibition | Light Transmission Aggregometry (LTA) with human plateletrich plasma (PRP) | Potent inhibitor of ADP-induced platelet aggregation. |[1] |



#### In Vivo Preclinical Studies

Animal models were utilized to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of **Evategrel**.

Table 2: In Vivo Preclinical Data for **Evategrel** (CG-0255)

| Species | Model                                                             | Key Findings                                | Reference |
|---------|-------------------------------------------------------------------|---------------------------------------------|-----------|
| Rats    | Ferric chloride-<br>induced carotid<br>artery thrombosis<br>model | Demonstrated potent antithrombotic effects. | [1]       |

| Rats | Pharmacokinetic studies | Exhibited excellent pharmacokinetic and pharmacodynamic properties suitable for once-daily oral dosing. |[1] |

# **Clinical Development**

**Evategrel** has progressed through Phase I clinical trials and is currently in Phase 3 development for indications including acute coronary syndrome and ischemic stroke.[4]

### **Phase I Clinical Trials**

Phase I studies in healthy volunteers have demonstrated a promising safety and efficacy profile for both intravenous and oral formulations of **Evategrel**.

Key Findings from Phase I Trials:

- Rapid Onset of Action: Significant platelet inhibition was observed within 15 minutes of intravenous administration and within 30 minutes of oral administration.[5]
- Potent Platelet Inhibition: A dose-dependent increase in the inhibition of platelet aggregation (IPA) was observed. At a 10 mg oral dose, Evategrel achieved over 90% IPA in less than 30 minutes. A 2 mg oral dose of Evategrel resulted in approximately 40% IPA, which is comparable to a 300 mg loading dose of clopidogrel.[5][6][7]



- High Response Rate and Low Inter-individual Variability: In contrast to clopidogrel, Evategrel
  demonstrated minimal interpersonal variation in its antiplatelet effect, effectively overcoming
  the issue of "clopidogrel resistance."[5]
- Favorable Safety Profile: **Evategrel** was generally well-tolerated with no significant bleeding events reported in the Phase I trials.[5]

Table 3: Phase I Clinical Trial Pharmacodynamic Data (Oral Evategrel)

| Dose | Time to Onset<br>of Action | Maximum Inhibition of Platelet Aggregation (IPA) | Comparator                       | Reference |
|------|----------------------------|--------------------------------------------------|----------------------------------|-----------|
| 2 mg | < 30 minutes               | ~40%                                             | Similar to 300<br>mg clopidogrel | [5]       |

| 10 mg | < 30 minutes | > 90% | Superior to 300 mg clopidogrel [[6][7] |

Table 4: Phase I Clinical Trial Pharmacokinetic Data

Intravenous & Oral | Fast and consistent conversion to the active metabolite H4. [5]

# Experimental Protocols In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the inhibitory effect of **Evategrel**'s active metabolite on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:



- Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
- PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The upper layer (PRP) is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
- Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10<sup>8</sup> platelets/mL) using PPP.
- Incubation: PRP is incubated with either vehicle control or varying concentrations of the active metabolite of **Evategrel** at 37°C.
- Aggregation Measurement: Platelet aggregation is initiated by adding a submaximal concentration of adenosine diphosphate (ADP). The change in light transmittance is monitored over time using a light transmission aggregometer.
- Data Analysis: The maximum percentage of platelet aggregation is calculated, and IC<sub>50</sub> values (the concentration of inhibitor required to inhibit platelet aggregation by 50%) are determined.

# In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

Objective: To evaluate the antithrombotic efficacy of **Evategrel** in an in vivo model of arterial thrombosis.

#### Methodology:

- Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.
- Drug Administration: **Evategrel** or vehicle control is administered orally or intravenously at specified doses and time points before the induction of thrombosis.



- Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 10% w/v) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes) to induce endothelial injury and subsequent thrombus formation.
- Blood Flow Monitoring: Carotid artery blood flow is continuously monitored using a Doppler flow probe placed distal to the site of injury.
- Data Analysis: The time to vessel occlusion (cessation of blood flow) is recorded. The
  antithrombotic effect of Evategrel is assessed by its ability to prolong the time to occlusion or
  prevent occlusion altogether compared to the vehicle control group.

## **Carboxylesterase-Mediated Hydrolysis Assay**

Objective: To confirm the activation of **Evategrel** to its active metabolite H4 by carboxylesterases.

#### Methodology:

- Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., phosphate-buffered saline, pH 7.4), a source of carboxylesterases (e.g., human liver microsomes or recombinant human carboxylesterase), and **Evategrel** at a specified concentration.
- Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C.
- Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points.
- Reaction Termination: The enzymatic reaction in the aliquots is stopped, for example, by adding a quenching solution like acetonitrile.
- Analysis: The samples are analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of the parent prodrug (Evategrel) and its active metabolite (H4) over time.
- Data Analysis: The rate of disappearance of Evategrel and the rate of formation of H4 are calculated to determine the kinetics of the carboxylesterase-mediated hydrolysis.



# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the metabolic activation pathways of clopidogrel and **Evategrel**, and the downstream signaling of the P2Y12 receptor.



Click to download full resolution via product page

Figure 1. Metabolic Activation Pathway of Clopidogrel.



Click to download full resolution via product page

Figure 2. Metabolic Activation Pathway of Evategrel (CG-0255).





Click to download full resolution via product page

Figure 3. P2Y12 Receptor Signaling Pathway and Site of Action of Evategrel.



## **Experimental Workflows**

The following diagrams provide a generalized overview of the key experimental workflows.





Click to download full resolution via product page

Figure 4. Generalized Workflow for Light Transmission Aggregometry (LTA).



Click to download full resolution via product page

**Figure 5.** Generalized Workflow for Ferric Chloride-Induced Thrombosis Model.



## **Conclusion and Future Directions**

**Evategrel** (CG-0255) represents a significant advancement in antiplatelet therapy. Its novel, CYP-independent activation mechanism has the potential to provide a more reliable and effective treatment for the prevention of atherothrombotic events compared to clopidogrel. The rapid onset of action and availability of both intravenous and oral formulations offer considerable clinical flexibility. Data from Phase I trials are highly encouraging, demonstrating a superior pharmacodynamic profile with a good safety margin.

The ongoing Phase 3 clinical trials will be critical in definitively establishing the efficacy and safety of **Evategrel** in large, diverse patient populations with cardiovascular disease. The results of these trials are eagerly awaited by the medical and scientific communities and have the potential to change the standard of care for antiplatelet therapy. Further research into the long-term outcomes and real-world effectiveness of **Evategrel** will be essential following its potential regulatory approval.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Making sure you're not a bot! [find.lib.uoc.gr]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evategrel (CG-0255): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622744#evategrel-cg-0255-discovery-and-development-history]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com